molecular formula C9H8N2O3 B2758003 Methyl 5-cyano-2-methoxynicotinate CAS No. 1806320-48-8

Methyl 5-cyano-2-methoxynicotinate

Cat. No.: B2758003
CAS No.: 1806320-48-8
M. Wt: 192.174
InChI Key: JBYRVTZGMZMMMA-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methoxynicotinate is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a cyano group at the 5-position and a methoxy group at the 2-position of the nicotinate ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-2-methoxynicotinate can be synthesized through several methods. One common synthetic route involves the reaction of 5-cyano-2-methoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 5-cyano-2-methoxynicotinate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-methoxynicotinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-5-methoxynicotinate
  • Methyl 3-cyano-4-methoxynicotinate
  • Methyl 4-cyano-3-methoxynicotinate

Uniqueness

Methyl 5-cyano-2-methoxynicotinate is unique due to the specific positioning of the cyano and methoxy groups on the nicotinate ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

methyl 5-cyano-2-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-8-7(9(12)14-2)3-6(4-10)5-11-8/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYRVTZGMZMMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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